1,5-Dihydroxypentane-2,4-dione

Description

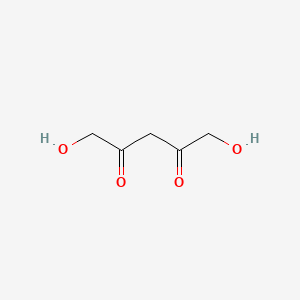

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8O4 |

|---|---|

Molecular Weight |

132.11 g/mol |

IUPAC Name |

1,5-dihydroxypentane-2,4-dione |

InChI |

InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h6-7H,1-3H2 |

InChI Key |

VMVGBPVRCDIKKS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CO)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dihydroxypentane 2,4 Dione

Retrosynthetic Analysis of the 1,5-Dihydroxypentane-2,4-dione Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials.

Disconnection Strategies for 1,4-Diketones

The core of this compound is a 1,4-diketone functionality. Common disconnection strategies for 1,4-diketones can be applied here. One effective approach involves a disconnection that leads to an enolate or enol equivalent and an α-haloketone. This strategy relies on the formation of a carbon-carbon bond between the α-carbon of one carbonyl and the carbonyl carbon of the other, after appropriate functionalization.

Another powerful strategy for the synthesis of 1,4-dicarbonyl compounds involves the Stetter reaction, which is the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt. For the synthesis of this compound, this could involve the reaction of a protected hydroxyacetaldehyde with a suitable α,β-unsaturated ketone.

Approaches for Introducing Terminal Hydroxyl Groups

The terminal hydroxyl groups in this compound can be introduced at various stages of the synthesis. One common method is to start with precursors that already contain the hydroxyl groups, albeit in a protected form to prevent unwanted side reactions during the formation of the diketone backbone. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals, which are stable under a variety of reaction conditions and can be selectively removed at a later stage.

Alternatively, the hydroxyl groups can be introduced via functional group interconversion. For example, a precursor with terminal double bonds could be dihydroxylated using reagents like osmium tetroxide or through ozonolysis followed by reduction. Another approach is the reduction of terminal carboxylic acid or ester functionalities to the corresponding alcohols.

Exploration of Direct Synthesis Pathways

Direct synthesis pathways aim to construct the target molecule in a more convergent manner, often involving key bond-forming reactions that establish the core structure early in the synthetic sequence.

Oxidation Reactions for Diketone Formation

The formation of the diketone functionality can be achieved through the oxidation of a suitable precursor, such as a diol or a polyol. The challenge in this approach lies in the selective oxidation of the secondary alcohols at the C-2 and C-4 positions while leaving the terminal primary hydroxyl groups at C-1 and C-5 untouched.

Several modern oxidation methods offer the potential for such chemoselectivity. For instance, Swern oxidation or the use of Dess-Martin periodinane are known for their mild conditions and high efficiency in oxidizing alcohols to ketones. However, achieving selectivity in a polyol without the use of protecting groups can be challenging. A plausible strategy would involve the selective protection of the primary hydroxyl groups, followed by oxidation of the secondary alcohols, and subsequent deprotection.

A notable example in a related synthesis is the use of ozone (O₃) for the oxidative cleavage of a double bond to unmask a carbonyl group, as demonstrated in the synthesis of (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a close structural relative.

Functional Group Interconversions on Pentane (B18724) Derivatives

An alternative direct approach involves starting with a pentane derivative that already possesses the carbon skeleton and then introducing the required functional groups through a series of interconversions. For instance, one could start with a commercially available pentane-1,5-diol derivative. The challenge would then be the selective introduction of the ketone functionalities at the C-2 and C-4 positions.

This could potentially be achieved through a sequence of reactions such as bromination at the C-2 and C-4 positions followed by oxidation. However, controlling the regioselectivity of such reactions on a flexible aliphatic chain can be difficult and may lead to mixtures of products.

Indirect and Multistep Synthesis Approaches

Indirect and multistep syntheses often provide better control over stereochemistry and regioselectivity, albeit at the cost of a longer synthetic sequence. A key example is the synthesis of the related molecule (S)-4,5-dihydroxy-2,3-pentanedione (DPD), which provides valuable insights into potential strategies for this compound.

A reported synthesis of DPD starts from the commercially available methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This chiral starting material already contains one of the required hydroxyl groups in a protected form. The synthesis proceeds through the following key steps:

Amidation: The starting ester is converted to a Weinreb amide.

Grignard Reaction: Addition of a Grignard reagent, such as isopropenylmagnesium bromide, to the Weinreb amide forms a ketone.

Deprotection: The acetonide protecting group is removed to reveal the diol.

Oxidative Cleavage: Ozonolysis of the isopropenyl group furnishes the desired α-diketone functionality.

This multistep approach highlights the utility of using well-established reactions and protecting group strategies to achieve the synthesis of a complex, polyfunctionalized molecule.

Below is a table summarizing a potential multistep synthetic approach for a related dihydroxydione, drawing from established methodologies:

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | NH(CH₃)₂, EtOH | Weinreb amide derivative | High |

| 2 | Weinreb amide derivative | CH₂=C(CH₃)MgBr, Et₂O, THF | Isopropenyl ketone derivative | Good |

| 3 | Isopropenyl ketone derivative | DOWEX 50X8-100, MeOH | Diol derivative | Good |

| 4 | Diol derivative | O₃, MeOH; then Me₂S | (S)-4,5-dihydroxy-2,3-pentanedione | Moderate |

This table illustrates a plausible and modular synthetic route that could be adapted for the synthesis of this compound, likely requiring a different starting material or modifications to the synthetic sequence to achieve the desired 1,4-dicarbonyl arrangement.

Derivatization of Simpler Carbonyl Compounds

Information regarding the derivatization of simpler carbonyl compounds to directly yield this compound is not present in the available literature. While methods for the derivatization of carbonyl compounds, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), are widely used for analytical purposes to detect and quantify aldehydes and ketones, these are not preparative synthetic routes for the target molecule. nih.govepa.govthermofisher.comnih.gov

Considerations for Reaction Conditions and Scalability

Due to the lack of a reported synthesis, there is no specific information on the reaction conditions and scalability for the production of this compound. Any discussion on this topic would be speculative and not based on scientific research.

Catalytic vs. Non-Catalytic Transformations

There are no studies comparing catalytic and non-catalytic transformations for the synthesis of this compound.

Solvent Effects and Reaction Selectivity

The influence of solvents on the reaction selectivity for the synthesis of this compound has not been investigated.

Optimization for Research-Scale Production

Without an established synthetic route, no research on the optimization for the research-scale production of this compound has been published.

Chemical Transformations and Reactivity of 1,5 Dihydroxypentane 2,4 Dione

Reactions at the Ketone Functionalities

The presence of two ketone groups, particularly in a 1,3-dicarbonyl-like arrangement (enol form) and as part of an α-diketone structure, dictates a rich and varied reactivity profile. These functionalities are susceptible to a range of transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic Additions (e.g., Alcohol, Amine, Hydride)

The carbonyl carbons in 1,5-Dihydroxypentane-2,4-dione are electrophilic and are thus targets for nucleophilic attack.

Addition of Alcohols: In the presence of an acid or base catalyst, alcohols can add to the ketone groups to form hemiketals and subsequently ketals. Given the bifunctional nature of the substrate, intramolecular cyclization is a possibility, potentially leading to the formation of cyclic ketals, although this would be dependent on reaction conditions and the stability of the resulting ring structures.

Addition of Amines: Primary and secondary amines are expected to react with the ketone functionalities to form imines (Schiff bases) and enamines, respectively. These reactions are typically reversible and may require the removal of water to drive the equilibrium towards the product.

Addition of Hydrides: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) are expected to reduce the ketone groups to secondary alcohols. khanacademy.orgnih.gov The α-diketone moiety can be sequentially reduced. The relative reactivity of the two ketone groups and the potential for selective reduction would depend on the specific reducing agent and reaction conditions employed. Complete reduction would yield 1,2,4,5-pentanetetraol.

A summary of expected nucleophilic addition reactions is presented in Table 1.

| Nucleophile | Reagent Example | Expected Product |

| Alcohol | Ethanol, Acid catalyst | Hemiketal/Ketal |

| Amine (Primary) | Methylamine | Imine |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel-type)

The methylene (B1212753) bridge between the two carbonyl groups possesses acidic protons, making it a site for enolate formation and subsequent condensation reactions.

Aldol-type Reactions: In the presence of a base, this compound can act as a nucleophile (via its enolate) and react with aldehydes or other ketones in an Aldol addition reaction. uit.no Subsequent dehydration can lead to the formation of α,β-unsaturated carbonyl compounds. With aromatic aldehydes that lack α-hydrogens, a Claisen-Schmidt condensation can be anticipated. ijnrd.org

Knoevenagel-type Condensations: This compound can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base. purechemistry.orgnih.govresearchgate.net The active methylene group would be the nucleophilic partner in this reaction, leading to the formation of a new carbon-carbon double bond.

Table 2 outlines potential condensation reactions.

| Reaction Type | Reactant Example | Catalyst | Expected Product |

| Aldol Condensation | Benzaldehyde | Base (e.g., NaOH) | β-hydroxy diketone, followed by dehydration product |

| Knoevenagel Condensation | Malononitrile | Weak Base (e.g., Piperidine) | α,β-unsaturated dicarbonyl compound |

Oxidation and Reduction Processes of Alpha-Diketones

The 2,4-dione structure can be considered in its enol form, which is a β-hydroxy-α,β-unsaturated ketone. The reactivity can also be viewed from the perspective of the diketone itself. Specific oxidation and reduction reactions are characteristic of such functionalities.

Oxidation: α-Diketones can be oxidized under various conditions. For instance, reaction with hydrogen peroxide in a basic medium can lead to cleavage of the carbon-carbon bond between the carbonyl groups, potentially yielding carboxylic acid derivatives.

Reduction: As mentioned, hydride reagents will reduce the ketones to diols. Catalytic hydrogenation is another method that could be employed for this transformation. The specific stereochemical outcome of the reduction would be of interest, potentially leading to a mixture of diastereomeric diols.

Reactions at the Hydroxyl Functionalities

The two primary hydroxyl groups at positions 1 and 5 are amenable to a variety of reactions typical for alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids (Fischer esterification), acid anhydrides, or acyl chlorides. medcraveonline.commedcraveonline.com For example, reaction with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would be expected to yield the corresponding diacetate ester.

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. Alternatively, reaction with dimethyl carbonate in the presence of a base can lead to the formation of methyl ethers. researchgate.net

Table 3 summarizes expected reactions at the hydroxyl groups.

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acetic Anhydride | Ester |

| Etherification | Methyl Iodide, Strong Base | Ether |

Selective Oxidation to Aldehyde or Carboxylic Acid Moieties

The primary hydroxyl groups can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent.

Oxidation to Aldehydes: Selective oxidation to the dialdehyde (B1249045) can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation. Care must be taken to avoid over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), would be expected to oxidize the primary alcohols directly to carboxylic acids, resulting in the formation of a dicarboxylic acid. Biocatalytic methods using alcohol oxidases have also been shown to selectively oxidize 1,5-diols to hydroxy acids or diacids. nih.gov A chemoenzymatic approach could also be employed for the selective oxidation of the 1,5-diol functionality. researchgate.net

Intramolecular Cyclization and Ring-Forming Reactions

The linear structure of this compound possesses the requisite functional groups for spontaneous intramolecular cyclization, leading to the formation of more stable cyclic structures. This phenomenon is common for molecules that can form five- or six-membered rings.

Exploration of Hemiacetal/Hemiketal Formation

Molecules containing both an alcohol and a carbonyl group can undergo an intramolecular reaction to form a cyclic hemiacetal or hemiketal. osti.govlookchem.com In the case of this compound, either of the terminal hydroxyl groups can attack one of the carbonyl carbons. The reaction is reversible and can be catalyzed by either acid or base.

The formation of five- and six-membered rings is generally favored due to their inherent stability. osti.gov Depending on which hydroxyl and carbonyl groups interact, several cyclic hemiacetal structures are possible. For instance, the hydroxyl group at carbon 1 could attack the carbonyl at carbon 4, which could potentially lead to a five-membered ring. Alternatively, the hydroxyl group at carbon 5 could attack the carbonyl at carbon 2, also with the potential to form a five-membered ring. The formation of a six-membered ring would be possible if the hydroxyl group at C5 attacks the C2 carbonyl, which would involve a six-atom transition state. The exact equilibrium between the open-chain and various cyclic forms in solution would depend on factors such as solvent and temperature. This intramolecular cyclization is a key feature in carbohydrate chemistry, where sugars predominantly exist in their cyclic hemiacetal forms. researchgate.net

Possible Intramolecular Hemiacetal/Hemiketal Formations:

| Attacking Group | Electrophilic Carbon | Resulting Ring Size | Product Type |

| Hydroxyl at C1 | Carbonyl at C4 | 5-membered | Hemiketal |

| Hydroxyl at C5 | Carbonyl at C2 | 5-membered | Hemiketal |

Potential for Intramolecular Aldol Cyclizations

Dicarbonyl compounds can undergo intramolecular aldol reactions in the presence of an acid or base to form cyclic products. nih.govorganic-chemistry.org For 1,5-dicarbonyl compounds, the formation of a six-membered ring is a common outcome. nih.gov In this compound, the central methylene group (C3) is flanked by two carbonyl groups, making the protons on this carbon acidic.

Under basic conditions, a proton can be abstracted from C3 to form an enolate. This enolate can then act as a nucleophile and attack one of the carbonyl carbons. Given the 1,5-relationship between the two carbonyl groups relative to the potential enolizable positions, an intramolecular aldol reaction could lead to the formation of a six-membered ring. For example, if the enolate formed at C3 attacks the carbonyl at C5 (after tautomerization), this would not be a standard aldol reaction. A more plausible scenario involves the formation of an enolate at one of the terminal carbons (C1 or C5) after tautomerization, followed by an attack on the distal carbonyl group. However, the most acidic protons are at C3. Deprotonation at C3 and subsequent attack on either C1 or C5 (if they were carbonyls) is not possible in the parent structure. Therefore, for a classical intramolecular aldol reaction to occur, enolization of one of the carbonyls involving the methyl hydrogens (if they existed) would be the typical pathway. In the case of this compound, the hydroxyl groups might influence this reactivity.

A base-catalyzed intramolecular aldol reaction would proceed through the following general steps:

Enolate Formation: A base removes an acidic α-proton to form an enolate ion.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ketone group within the same molecule.

Cyclization: A new carbon-carbon bond is formed, creating a cyclic β-hydroxy ketone.

Dehydration (optional): The β-hydroxy ketone may eliminate a molecule of water to form a more stable α,β-unsaturated cyclic ketone (an enone).

The stability of five- and six-membered rings makes these cyclizations thermodynamically favorable. nih.gov

Interactions with Other Functional Groups within the Molecule (e.g., keto-enol tautomerism)

The β-diketone structural motif in this compound is central to its reactivity, primarily through keto-enol tautomerism. This is an equilibrium between the diketo form and two possible enol forms. wikipedia.orgsigmaaldrich.com The enol forms are stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen, creating a pseudo-six-membered ring. noaa.gov

This tautomerism has several important consequences for the molecule's reactivity:

Acidity: The protons on the α-carbon (C3) are significantly more acidic than those in a simple ketone due to the ability of the resulting enolate to be delocalized over both carbonyl groups. researchgate.netijpras.com This increased acidity facilitates reactions that proceed via an enolate intermediate, such as alkylations and condensations.

Nucleophilicity: The enol form can act as a nucleophile, reacting with various electrophiles.

Chelation: The enol form can act as a bidentate ligand, chelating with metal ions.

The presence of the terminal hydroxyl groups could potentially influence the keto-enol equilibrium through hydrogen bonding interactions with the carbonyl groups, although the intramolecular hydrogen bond of the enol form is typically very strong.

Tautomeric Forms of the β-Diketone Moiety:

| Tautomer | Key Features |

| Diketo form | Contains two distinct ketone functional groups. |

| Enol form 1 | Contains a carbon-carbon double bond and a hydroxyl group, with an intramolecular hydrogen bond to the C4 carbonyl oxygen. |

| Enol form 2 | Contains a carbon-carbon double bond and a hydroxyl group, with an intramolecular hydrogen bond to the C2 carbonyl oxygen. |

Spectroscopic and Structural Elucidation of 1,5 Dihydroxypentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1,5-dihydroxypentane-2,4-dione, including the potential for keto-enol tautomerism.

The ¹H NMR spectrum of this compound is expected to show distinct signals for its different proton environments. The presence of keto-enol tautomerism would result in two sets of signals corresponding to each form.

Keto Tautomer : In its diketo form, the molecule has a plane of symmetry. We would expect to see a signal for the two equivalent hydroxyl protons (-OH), a signal for the four equivalent protons of the methylene (B1212753) groups adjacent to the hydroxyls (-CH₂-OH), and a signal for the methylene protons between the two carbonyl groups (-CO-CH₂-CO-). The integration of these signals would be in a 2:4:2 ratio.

Enol Tautomer : The enol form is stabilized by intramolecular hydrogen bonding, which significantly affects the chemical shifts. In this form, we would expect to see a downfield signal for the enolic proton (-OH), signals for the methylene protons adjacent to the hydroxyl group, a signal for the vinylic proton (=CH-), and a signal for the other hydroxyl proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Keto Form | |||

| -CO-CH₂ -CO- | ~3.5 | Singlet | Methylene protons between two carbonyls. |

| -CH₂ -OH | ~3.8 | Triplet | Methylene protons adjacent to hydroxyl. |

| -CH₂-OH | Variable (2.0-4.0) | Broad Singlet | Hydroxyl protons, position is concentration and solvent dependent. |

| Enol Form | |||

| =C-OH | >12.0 | Broad Singlet | Enolic proton involved in strong intramolecular hydrogen bonding. |

| =CH - | ~5.5 | Singlet | Vinylic proton of the enol. |

| -CH₂ -OH | ~4.0 | Triplet | Methylene protons adjacent to the primary alcohol. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the presence of both keto and enol tautomers would lead to two sets of carbon signals.

Keto Tautomer : The diketo form would exhibit signals for the two equivalent carbonyl carbons, the two equivalent carbons of the methylene groups adjacent to the hydroxyls, and the central methylene carbon.

Enol Tautomer : The enol form would show signals for the two carbonyl/enolic carbons (with different chemical shifts), the vinylic carbon, and the methylene carbon adjacent to the hydroxyl group.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Keto Form | |

| C =O | ~200 |

| -C H₂-OH | ~60 |

| -CO-C H₂-CO- | ~50 |

| Enol Form | |

| C =O | ~195 |

| =C -OH | ~190 |

| =C H- | ~100 |

Two-dimensional NMR techniques are invaluable for confirming the structural assignments of this compound.

COSY (Correlation Spectroscopy) : A COSY spectrum would reveal proton-proton couplings. For the keto form, a correlation between the -CH₂ -OH and -CH₂-OH protons would be expected. For the enol form, correlations would be observed between the protons of the -CH₂-OH group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in both tautomeric forms. For instance, the proton at ~3.5 ppm would correlate with the carbon at ~50 ppm in the keto form.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides key information about the functional groups present in this compound.

The IR and Raman spectra are expected to show characteristic absorption bands for the carbonyl (C=O) and hydroxyl (O-H) groups. The positions of these bands will differ for the keto and enol forms.

Keto Tautomer : This form would exhibit a strong C=O stretching vibration characteristic of a ketone. The O-H stretching vibration from the two hydroxyl groups would also be present.

Enol Tautomer : The enol form would show a C=O stretch at a lower frequency due to conjugation and intramolecular hydrogen bonding. The O-H stretch of the enolic hydroxyl group would be very broad and shifted to a much lower wavenumber due to the strong hydrogen bond. The primary hydroxyl group would show a more typical O-H stretch.

Predicted IR and Raman Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| Keto Form | |||

| O-H | Stretch | 3500-3200 | Broad, indicating hydrogen bonding (intermolecular). |

| C=O | Stretch | 1725-1705 | Strong intensity in IR. |

| Enol Form | |||

| O-H (enolic) | Stretch | 3200-2500 | Very broad due to strong intramolecular hydrogen bonding. |

| O-H (primary) | Stretch | 3500-3200 | Broad. |

| C=O | Stretch | 1640-1580 | Lower frequency due to conjugation and H-bonding. Strong in IR and Raman. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer significant insights into the compound's structure.

The molecular formula of this compound is C₅H₈O₄. nih.gov This gives it a calculated molecular weight of approximately 132.11 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the C₅H₈O₄ composition.

| Property | Value |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| Exact Mass | 132.042259 Da |

This table is based on computed data.

While specific experimental mass spectrometry data for this compound is not widely available in public databases, a theoretical fragmentation analysis can be proposed based on its structure. The molecule contains hydroxyl and carbonyl functional groups, which would direct the fragmentation pathways.

Key expected fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups. This could lead to the loss of a CH₂OH radical (mass loss of 31) or a COCH₂OH fragment.

McLafferty rearrangement: If the keto-enol tautomerism allows for a favorable six-membered ring transition state, a McLafferty rearrangement could occur.

Dehydration: The presence of hydroxyl groups suggests the potential for the loss of one or more water molecules (mass loss of 18).

A detailed analysis of the mass spectrum, including the accurate masses of the fragment ions, would be crucial for piecing together the structural puzzle and confirming the connectivity of the atoms within the this compound molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The presence of the two carbonyl groups in this compound constitutes a chromophore that is expected to absorb ultraviolet light. The β-diketone moiety can exist in keto and enol forms, and the position of the absorption maximum (λmax) would be sensitive to this tautomerism and the solvent used.

The enol form would result in a conjugated π-system, which would be expected to absorb at a longer wavelength compared to the isolated carbonyl groups in the keto form. A detailed study of the UV-Vis spectrum in different solvents could provide insights into the predominant tautomeric form in solution.

No specific experimental UV-Vis data for this compound is publicly available at this time.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (carbonyl and hydroxyl oxygens) suggests that hydrogen bonding would play a significant role in the crystal packing. The crystal structure would also unequivocally establish the tautomeric form present in the solid state.

To date, the crystal structure of this compound has not been reported in the crystallographic databases.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

This compound itself is an achiral molecule. However, if chiral derivatives are synthesized, for example, by introducing a chiral center through a reaction at one of the carbonyl or hydroxyl groups, then chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be applicable. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of the chiral centers, often in conjunction with computational methods.

As this compound is achiral and no chiral derivatives are specified, chiroptical spectroscopy is not directly applicable to the parent compound.

Theoretical and Computational Studies of 1,5 Dihydroxypentane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intricate electronic and geometric properties of 1,5-Dihydroxypentane-2,4-dione. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and structural characteristics.

Electronic Structure and Bonding Analysis

Like other β-diketones, this compound exists in a tautomeric equilibrium between a diketo form and a more stable keto-enol form. researchgate.netmdpi.com The enol tautomer is stabilized by a strong intramolecular hydrogen bond and a system of conjugated π-electrons, forming a quasi-aromatic six-membered ring. researchgate.net This electron delocalization is a key feature of its electronic structure.

| Bond | Diketo Form (sp³) | Enol Form (sp²) | Description |

|---|---|---|---|

| C=O | ~1.22 Å | ~1.26 Å (non-H-bonded) ~1.31 Å (H-bonded) | The carbonyl bond lengthens in the enol form, especially when accepting a hydrogen bond. |

| C-C | ~1.51 Å | ~1.39 Å | The C-C bonds within the ring gain partial double bond character due to resonance. |

| C-O (enol) | N/A | ~1.35 Å | The enolic C-O bond is shorter than a typical single bond. |

Geometry Optimization and Conformational Preferences

Geometry optimization calculations are performed to locate the minimum energy structures for all possible conformers and tautomers. For this compound, the primary conformational freedom lies in the rotation around the C-C bonds of the backbone and the orientation of the terminal hydroxymethyl groups.

The planar, cis-enol tautomer is typically the most stable conformation for β-diketones in the gas phase due to the formation of the strong intramolecular hydrogen bond. ruc.dk The orientation of the terminal -CH2OH groups would be influenced by steric factors and the potential for forming additional, weaker hydrogen bonds with the keto-enol moiety. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used to determine these optimized geometries. researchgate.net

| Dihedral Angle | Predicted Value (Degrees) | Description |

|---|---|---|

| O=C-C=C | ~0° | Indicates planarity of the core keto-enol ring system. |

| C-C-O-H (enol) | ~0° | The enolic hydrogen is in the plane of the ring, directed towards the carbonyl oxygen. |

| C-C-CH₂-OH | Variable | Rotation around this bond determines the orientation of the terminal hydroxyl groups relative to the core. |

Energetics of Tautomeric Forms and Equilibrium Distributions

A central aspect of computational studies on β-diketones is determining the relative stability of the tautomers. For most β-diketones, quantum chemical calculations predict the enol tautomer to be significantly more stable than the diketo form in the gas phase. researchgate.netresearchgate.net This energy difference is primarily attributed to the stabilizing effect of the intramolecular hydrogen bond and π-conjugation in the enol form. researchgate.net

The equilibrium distribution between the tautomers is highly sensitive to the environment. In polar solvents, the diketo form can be preferentially stabilized due to stronger intermolecular hydrogen bonding with the solvent, which disrupts the internal hydrogen bond of the enol. orientjchem.org Computational models can simulate solvent effects using methods like the Polarizable Continuum Model (PCM). For this compound, the presence of two terminal hydroxyl groups would likely increase its solubility in polar solvents, further influencing the tautomeric equilibrium.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Notes |

|---|---|---|---|

| Diketo | 10 - 15 | 2 - 5 | Higher energy in the gas phase; stabilized by polar solvents. |

| Enol | 0 (Reference) | 0 (Reference) | The most stable form, especially in non-polar environments. orientjchem.org |

Reaction Pathway Simulations and Transition State Identification

Computational chemistry allows for the simulation of the keto-enol tautomerization process, which is a proton transfer reaction. By mapping the potential energy surface, the transition state (TS) for this reaction can be identified and the activation energy barrier calculated.

In the absence of a catalyst, the direct intramolecular proton transfer has a very high activation barrier (often >40 kcal/mol), making the uncatalyzed reaction slow. researchgate.net However, the reaction can be catalyzed by solvent molecules. For instance, a single water molecule can act as a bridge, facilitating proton transfer through a lower-energy, six-membered transition state in a process known as bifunctional catalysis. researchgate.net Simulating this water-assisted pathway typically shows a significant reduction in the activation energy, explaining why tautomerization is much faster in protic solvents.

| Reaction Pathway | Typical Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed Intramolecular Transfer | > 40 |

| Water-Assisted Transfer | 10 - 20 |

Molecular Mechanics and Dynamics Simulations

While quantum methods provide high accuracy for electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the conformational flexibility and dynamic behavior of molecules over time.

Conformational Space Exploration

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over a period of time by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would provide a detailed picture of its flexibility. The simulation trajectory would show the rotations of the terminal hydroxymethyl groups, the puckering or vibrations of the main chain, and the dynamic nature of the intramolecular hydrogen bond.

By analyzing the trajectory, one can generate a free energy map to identify the most stable and frequently occurring conformations. biorxiv.org Such an exploration would reveal the predominant shapes the molecule adopts in solution at a given temperature. This is crucial for understanding how the molecule might interact with other molecules, such as substrates or biological receptors. Techniques like replica-exchange molecular dynamics (REMD) can be used to enhance sampling and ensure a thorough exploration of the conformational space. biorxiv.org The results would highlight the most probable orientations of the hydroxyl groups and their potential to engage in intermolecular interactions.

Intermolecular Interactions (e.g., solvent effects)

The chemical behavior of this compound in solution is significantly influenced by its intermolecular interactions with solvent molecules. A primary consideration in this context is the keto-enol tautomerism inherent to β-dicarbonyl compounds. This compound can exist in a dynamic equilibrium between its diketo form and various enol forms. The stability of these tautomers and the position of the equilibrium are highly dependent on the solvent environment.

In nonpolar solvents, the enol form of β-diketones is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a pseudo-aromatic six-membered ring that enhances stability. However, the presence of the terminal hydroxyl groups in this compound introduces additional complexity. These hydroxyl groups can also participate in both intramolecular and intermolecular hydrogen bonding.

In polar protic solvents, such as water and alcohols, the solvent molecules can act as both hydrogen bond donors and acceptors. This leads to strong intermolecular hydrogen bonding with both the keto and enol forms of this compound. These interactions can disrupt the intramolecular hydrogen bond that stabilizes the enol form, thereby shifting the equilibrium towards the diketo form, which is often considered more polar and thus better solvated by polar solvents. missouri.eduasu.edu

Computational approaches, such as Density Functional Theory (DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM), are instrumental in quantifying these solvent effects. researchgate.net These models simulate the bulk solvent environment and allow for the calculation of the relative free energies of the different tautomers in various solvents, thus predicting the equilibrium composition.

| Solvent | Dielectric Constant (ε) | Predicted Dominant Tautomer | Key Intermolecular Interactions |

|---|---|---|---|

| Cyclohexane | 2.02 | Enol | Intramolecular H-bonding; weak van der Waals forces. |

| Chloroform | 4.81 | Enol | Intramolecular H-bonding; weak H-bond donation from solvent. |

| Acetone | 20.7 | Mixed Enol/Keto | Solvent as H-bond acceptor, disrupting intramolecular H-bond. |

| Water | 80.1 | Keto | Strong intermolecular H-bonding with solvent (donor and acceptor). |

Prediction of Spectroscopic Parameters (e.g., theoretical NMR shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and vibrational frequencies with a good balance of accuracy and computational cost. nih.govruc.dk

Theoretical NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These calculations are performed on the optimized geometries of the different possible tautomers and conformers of the molecule. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra for the diketo and enol forms of this compound would be distinct. The diketo form would show a characteristic signal for the methylene (B1212753) protons (C3-H₂) and two types of carbonyl carbons. The enol form, on the other hand, would exhibit a signal for a vinylic proton and an enolic hydroxyl proton, with the latter often appearing as a broad signal due to hydrogen bonding and exchange. The chemical shifts of the carbons would also differ significantly between the two forms.

| Atom | Diketo Form (Predicted) | Enol Form (Predicted) |

|---|---|---|

| C1/C5-H₂ | ~4.2 | ~4.1 |

| C1/C5-OH | Variable | Variable |

| C3-H₂ | ~3.8 | - |

| C3-H | - | ~5.8 |

| C4-OH | - | ~15.0 (intramolecular H-bond) |

| C1/C5 | ~65 | ~63 |

| C2/C4 | ~205 | C2: ~200, C4: ~185 |

| C3 | ~50 | ~100 |

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of harmonic vibrational modes. For improved accuracy, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. researchgate.net

The calculated vibrational spectra of the diketo and enol forms would show significant differences. The diketo form is characterized by two distinct carbonyl stretching frequencies, typically in the range of 1700-1750 cm⁻¹. The enol form would exhibit a lower frequency for the conjugated carbonyl stretch (around 1650 cm⁻¹) and a broad O-H stretching band for the intramolecularly hydrogen-bonded enolic hydroxyl group, often centered around 2500-3200 cm⁻¹. The terminal hydroxyl groups would show O-H stretching frequencies typical for alcohols, around 3200-3600 cm⁻¹, depending on the extent of hydrogen bonding. nih.gov

In Silico Modeling of Reactivity and Selectivity

In silico modeling is a crucial tool for understanding and predicting the reactivity and selectivity of this compound. Computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain experimentally.

The reactivity of this compound is dictated by the presence of multiple functional groups: two carbonyls, an active methylene group, and two primary hydroxyl groups. The tautomeric equilibrium between the keto and enol forms is a key factor, as each tautomer presents different reactive sites. The enol form, for instance, can react as a nucleophile through its electron-rich C=C double bond.

A potential reaction pathway for this molecule is the α-ketol rearrangement, a characteristic reaction of α-hydroxy ketones. nih.govresearchgate.net This rearrangement involves the migration of a group from the carbon bearing the hydroxyl group to the carbonyl carbon. For this compound, this could potentially lead to isomeric structures. DFT calculations can be employed to model the transition states of such rearrangements, determining the activation barriers and thus the feasibility of the reaction under different conditions (e.g., acid or base catalysis). wikipedia.org

Furthermore, computational models can predict the selectivity of reactions at different sites of the molecule. For example, in a reaction involving a nucleophile, calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO) can indicate the most electrophilic sites (the carbonyl carbons). Similarly, the acidity of the different protons (methylene and hydroxyl) can be calculated to predict the most likely site of deprotonation in the presence of a base.

Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of this compound in solution, providing a more detailed picture of solute-solvent interactions and how they might influence the accessibility of reactive sites and the stability of reaction intermediates. mdpi.com

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Transition State Search | Activation energies for potential reaction pathways (e.g., α-ketol rearrangement). |

| Frontier Molecular Orbital (FMO) Analysis | Prediction of Electrophilicity/Nucleophilicity | Identification of reactive sites for electrophilic or nucleophilic attack. |

| pKa Calculation | Prediction of Acidity | Determination of the most acidic protons for base-mediated reactions. |

| Molecular Dynamics (MD) Simulations | Solvent Effects on Reactivity | Understanding the role of solvent in stabilizing transition states and intermediates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.